Physicochemical properties of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione
Physicochemical properties of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione
Introduction
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione (CAS No: 175136-88-6) is a substituted cyclic dione of significant interest in the fields of medicinal and agricultural chemistry.[1][2] Its structural framework is built upon the cyclohexane-1,3-dione scaffold, a core moiety found in a class of commercial herbicides known for their inhibitory action on the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] The substitution with a 2-chloro-6-fluorophenyl group, a common pharmacophore in drug discovery, suggests potential for modulated biological activity and tailored physicochemical properties.[5]
This guide provides a comprehensive analysis of the key physicochemical properties of this compound. We will delve into its structural features, acidity, lipophilicity, and proposed analytical methodologies for its characterization. A central theme of this exploration is the compound's existence in a tautomeric equilibrium, a critical factor influencing its reactivity and interaction with biological targets. The insights provided herein are intended to equip researchers with the foundational knowledge required for its effective application in discovery and development programs.
Core Molecular and Physical Properties
The fundamental identity and bulk properties of a compound are the cornerstones of its scientific profile. 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is a solid at room temperature, and its core attributes are summarized in the table below.[6] These data are essential for accurate experimental design, including reaction stoichiometry, formulation, and safety assessments.
| Property | Value | Source |
| CAS Number | 175136-88-6 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClFO₂ | [1][2][6] |
| Molecular Weight | 240.66 g/mol | [1][6] |
| Appearance | Solid | [6] |
| Boiling Point | 342.3 °C at 760 mmHg | |
| InChI Key | RDLKECGYLPSQFO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F | [1] |
Tautomerism and Acidity: The Dominance of the Enol Form
A defining characteristic of the cyclohexane-1,3-dione ring system is its existence as a mixture of tautomers: the diketo form and a more stable enol form.[4] In solution, the equilibrium heavily favors the enol, 5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone, due to the formation of a conjugated π-system and an intramolecular hydrogen bond, which significantly lowers the overall energy of the molecule.[2][7]
This tautomerism is directly linked to the compound's acidity. The enolic proton is acidic, and its removal generates a resonance-stabilized enolate anion. The predicted pKa for this compound is approximately 4.57, which is notably more acidic than the parent cyclohexane-1,3-dione (pKa = 5.26).[1][4] This increased acidity can be attributed to the strong electron-withdrawing inductive effects of the chlorine and fluorine atoms on the appended phenyl ring, which help stabilize the negative charge of the conjugate base.
Caption: Keto-Enol tautomerism of the title compound.
Solubility and Lipophilicity: Predictors of Bioavailability
The solubility and lipophilicity of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in drug development. These properties are often estimated computationally before being confirmed experimentally.
-
Lipophilicity (XLogP3-AA): The calculated octanol-water partition coefficient is 2.1.[1] This moderate value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability, as it facilitates both dissolution in the gastrointestinal tract and permeation across cell membranes.
-
Topological Polar Surface Area (TPSA): The TPSA is calculated to be 34.1 Ų.[1] This value, representing the surface area of polar atoms, is well below the 140 Ų threshold often associated with good cell permeability, further supporting the potential for this molecule to cross biological membranes.
Protocol: Experimental Solubility Determination (Shake-Flask Method)
This protocol outlines a standard, trustworthy method for quantifying the aqueous solubility of the title compound.
-
Preparation: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at known concentrations for calibration.
-
Equilibration: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Shaking: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for confirming saturation.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to be used for analysis.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against the previously prepared calibration curve to determine the concentration. The result is reported in µg/mL or µM.
Proposed Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of any chemical entity. The following workflow provides a self-validating system where orthogonal techniques are used to build a complete profile of the molecule.
Caption: Proposed workflow for comprehensive analytical characterization.
Purity and Identity Confirmation (HPLC-MS)
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-minute hold at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm. Purity is assessed by peak area percentage at a specific wavelength (e.g., 254 nm).
-
Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes. The expected [M+H]⁺ ion is m/z 241.04, and the [M-H]⁻ ion is m/z 239.03. The presence of the characteristic ~3:1 isotopic pattern for the ³⁵Cl/³⁷Cl isotopes provides definitive confirmation of a chlorine-containing compound.
-
Structural Elucidation (NMR Spectroscopy)
-
Objective: To confirm the precise atomic connectivity and chemical environment of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expect complex multiplets in the aliphatic region (~2.0-4.0 ppm) for the cyclohexane ring protons and in the aromatic region (~7.0-7.5 ppm) for the phenyl protons. The enolic proton, if observable, would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Expect signals for the carbonyl carbons (~190-200 ppm), enolic carbons, aromatic carbons (some showing C-F coupling), and aliphatic carbons of the cyclohexane ring.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift and coupling pattern would confirm the fluorine's environment on the phenyl ring.
-
Safety, Handling, and Storage
Proper handling procedures are paramount to ensure laboratory safety. The available data indicates that 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione should be treated as an irritant.[1]
-
Hazard Identification: Classified as an irritant (Xi), causing irritation to the eyes, respiratory system, and skin.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage in a desiccator or under an inert atmosphere may be considered.
Conclusion
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is a multifaceted molecule whose physicochemical profile is dominated by the keto-enol tautomerism inherent to its dione ring. Its predicted acidity, moderate lipophilicity, and favorable polar surface area suggest it is a compound with potential for good membrane permeability. The analytical workflows detailed in this guide provide a robust framework for its unambiguous identification and quality control. A thorough understanding of these properties is the critical first step for any researcher aiming to leverage this compound in agrochemical or pharmaceutical applications.
References
-
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione - Benzene Compounds - Crysdot LLC. [Link]
-
5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] - Chemsigma. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. [Link]
-
1,3-Cyclohexanedione - Wikipedia. [Link]
-
Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor - PubMed. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] | King-Pharm [king-pharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione [cymitquimica.com]
- 7. 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] | Chemsigma [chemsigma.com]
